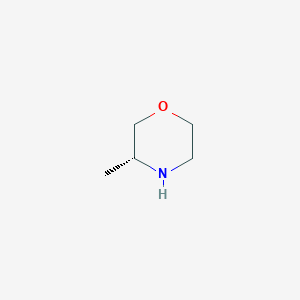

(R)-3-Methylmorpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-methylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5-4-7-3-2-6-5/h5-6H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWWGMKXCYLZEG-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348918 | |

| Record name | (R)-3-METHYLMORPHOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74572-04-6 | |

| Record name | (R)-3-Methylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74572-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-3-METHYLMORPHOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-3-Methylmorpholine

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Methylmorpholine (CAS RN: 74572-04-6) is a chiral cyclic amine that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its specific stereochemistry and the presence of the basic nitrogen atom within the morpholine ring make it a versatile reagent and a key component in the synthesis of complex molecules.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and logical workflows relevant to its application.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

General and Physical Properties

This table outlines the primary identifiers and physical constants of the compound.

| Property | Value | Source(s) |

| CAS Number | 74572-04-6 | [3][4][5] |

| Molecular Formula | C₅H₁₁NO | [3][4][5] |

| Molecular Weight | 101.15 g/mol | [4][5] |

| Appearance | Colorless liquid | [1][2][5] |

| Odor | Amine-like | [1][2] |

| Density | 0.891 ± 0.06 g/cm³ (Predicted) | [5][6] |

| Boiling Point | 137.1 ± 15.0 °C at 760 mmHg (Predicted) | [3][5][6] |

| Melting Point | Not available | [3] |

| Flash Point | 41.3 ± 9.8 °C | [3] |

| Refractive Index | 1.410 | [3] |

| Vapor Pressure | 7.1 ± 0.3 mmHg at 25°C | [3] |

Chemical and Computational Properties

This table details properties related to the compound's chemical reactivity and computationally derived descriptors.

| Property | Value | Source(s) |

| IUPAC Name | (3R)-3-methylmorpholine | [4] |

| SMILES | C[C@@H]1COCCN1 | [4] |

| InChIKey | SFWWGMKXCYLZEG-RXMQYKEDSA-N | [4][5] |

| pKa (Predicted) | 9.03 ± 0.40 | [2][5][6] |

| LogP (Predicted) | -0.59 | [3] |

| Solubility | Soluble in water and organic solvents. | [1][2] |

| Storage Conditions | 2-8°C, protect from light. | [3][5][6] |

Reactivity and Stability

This compound is a stable compound under normal storage conditions.[2] As a cyclic secondary amine, its reactivity is primarily centered around the basic nitrogen atom.

-

Basicity: The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base, readily reacting with acids to form the corresponding ammonium salt. Its predicted pKa of ~9.03 indicates it is a moderately strong base, comparable to other secondary amines.[2][5][6]

-

Nucleophilicity: The nitrogen atom is also nucleophilic, allowing it to participate in a variety of substitution and addition reactions.

-

Incompatibilities: It should be stored away from strong oxidizing agents, heat, flames, and sparks.[3]

-

Hazardous Decomposition: Combustion may produce hazardous products such as carbon monoxide and nitrogen oxides.[3]

Role in Medicinal Chemistry

This compound is a key intermediate in the synthesis of targeted therapeutics. Notably, it is utilized in the discovery of potent and selective inhibitors of phosphoinositide 3-kinases (PI3Ks), such as Vps34, which are implicated in the progression of solid tumors.[1][5] The chirality of the this compound moiety is often crucial for achieving high affinity and selectivity for the enzyme's binding pocket.

Caption: Logical relationship of this compound in drug development.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol details the reduction of a lactam precursor to yield the final product.[5]

Reaction: (5R)-5-methylmorpholin-3-one → this compound

Materials:

-

(5R)-5-methylmorpholin-3-one

-

Lithium aluminum hydride (LAH)

-

Tetrahydrofuran (THF), anhydrous

-

Water (H₂O)

-

2N Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diatomaceous earth

-

Ethyl acetate

-

Nitrogen gas supply

-

Ice bath

-

Round-bottom flask and standard glassware

Procedure:

-

Prepare a solution of lithium aluminum hydride (2 equivalents) in anhydrous THF (100 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the LAH solution to 0°C using an ice bath.

-

Separately, dissolve (R)-5-methylmorpholin-3-one (1 equivalent) in anhydrous THF (20 mL).

-

Slowly add the solution of (R)-5-methylmorpholin-3-one dropwise to the cooled LAH suspension.

-

Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours.

-

Upon reaction completion, cool the mixture back to 0°C in an ice bath.

-

Carefully quench the reaction by the sequential, dropwise addition of:

-

Water (2 mL)

-

2N NaOH solution (2 mL)

-

Water (8 mL)

-

-

Stir the resulting slurry at room temperature for 1 hour to ensure complete quenching and precipitation of aluminum salts.

-

Filter the slurry through a pad of diatomaceous earth. Wash the filter cake with ethyl acetate.

-

Dry the combined filtrate with anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a colorless oil.

Experimental Determination of Solubility

This workflow outlines a systematic approach to characterizing the solubility of a basic organic compound like this compound.[7][8]

Caption: Experimental workflow for determining the solubility class of an amine.

Experimental Determination of pKa via Potentiometric Titration

This protocol describes a standard method for determining the acid dissociation constant (pKa) of an amine's conjugate acid.[9]

References

- 1. CAS 74572-04-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | CAS#:74572-04-6 | Chemsrc [chemsrc.com]

- 4. This compound | C5H11NO | CID 641498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 74572-04-6 [chemicalbook.com]

- 6. 74572-04-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. 3.2. pKa Analysis [bio-protocol.org]

An In-depth Technical Guide to (R)-3-Methylmorpholine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Methylmorpholine is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural and chemical properties make it a valuable building block, particularly in the development of targeted therapeutics. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthetic protocols, and its notable application as a key structural motif in a potent and selective Vps34 inhibitor for potential cancer treatment.

Core Properties of this compound

This compound, with the CAS number 74572-04-6, is a colorless liquid at room temperature. Its molecular formula is C₅H₁₁NO, and it has a molecular weight of 101.15 g/mol . A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 74572-04-6 | [1][2] |

| Molecular Formula | C₅H₁₁NO | [1][2] |

| Molecular Weight | 101.15 g/mol | [1][2] |

| Boiling Point | 137.1 ± 15.0 °C at 760 mmHg | |

| Density | 0.891 ± 0.06 g/cm³ | |

| pKa | 9.03 ± 0.40 |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding chiral lactam, (R)-5-methylmorpholin-3-one.

Experimental Protocol: Reduction of (R)-5-methylmorpholin-3-one

Materials:

-

(R)-5-methylmorpholin-3-one (1 equivalent)

-

Lithium aluminum hydride (LAH) (2 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

2N Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Diatomaceous earth

Procedure:

-

A solution of lithium aluminum hydride (2 equivalents) in anhydrous tetrahydrofuran (100 mL) is prepared in a flask under a nitrogen atmosphere and cooled to 0 °C in an ice bath.

-

A solution of (R)-5-methylmorpholin-3-one (1 equivalent) in anhydrous THF (20 mL) is added dropwise to the cooled LAH solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 16 hours.

-

Upon completion of the reaction, the mixture is cooled back to 0 °C.

-

The reaction is carefully quenched by the sequential addition of water (2 mL), 2N sodium hydroxide solution (2 mL), and then water (8 mL).

-

The resulting slurry is stirred at room temperature for 1 hour.

-

The mixture is filtered through a pad of diatomaceous earth. The filter cake is washed with ethyl acetate and then discarded.

-

The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a colorless oil.

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: A Vps34 Inhibitor

This compound is a crucial structural component of a potent and selective inhibitor of Vacuolar protein sorting 34 (Vps34), a class III phosphoinositide 3-kinase (PI3K). Vps34 plays a key role in autophagy, a cellular process implicated in cancer cell survival. The inhibitor, (2S)-8-[(3R)-3-methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one, demonstrates significant potential for the treatment of solid tumors. The this compound moiety is believed to be critical for its selectivity against class I PI3Ks.

| Compound | Target | IC₅₀ (nM) |

| (2S)-8-[(3R)-3-methylmorpholin-4-yl)-... | Vps34 | 5 |

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Role of Vps34 in Autophagy and Inhibition

Vps34 is a class III PI3K that specifically phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI3P). PI3P is essential for the initiation of autophagy. By inhibiting Vps34, the production of PI3P is blocked, thereby inhibiting autophagy and potentially leading to the death of cancer cells that rely on this process for survival.

Caption: Vps34's role in autophagy and its inhibition.

Conclusion

This compound is a valuable chiral building block with demonstrated utility in the synthesis of complex, biologically active molecules. Its incorporation into a potent and selective Vps34 inhibitor highlights its importance for the development of novel cancer therapeutics. The synthetic accessibility and favorable physicochemical properties of this compound ensure its continued relevance in the fields of medicinal chemistry and drug discovery. This guide provides a foundational understanding for researchers and scientists working with this important compound..

References

Spectroscopic Data of (R)-3-Methylmorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (R)-3-Methylmorpholine, a key chiral intermediate in organic synthesis and drug development. The following sections present nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Molecular Structure

This compound is a heterocyclic compound with the molecular formula C₅H₁₁NO. The morpholine ring adopts a chair conformation, with the methyl group at the 3-position in an equatorial or axial orientation. The structure and atom numbering scheme, crucial for the interpretation of NMR data, are depicted below.

A Technical Guide to the Solubility and Stability of (R)-3-Methylmorpholine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of (R)-3-Methylmorpholine, a chiral amine used in organic synthesis, particularly in the development of pharmaceuticals.[1] Due to its role as a reagent and building block, understanding its behavior in various solvents is critical for reaction optimization, formulation, and storage.

Solubility Profile

This compound is a colorless to pale yellow liquid that is generally soluble in water and organic solvents.[1][2] This solubility is attributed to its polar morpholine ring, which can engage in hydrogen bonding, and its non-polar methyl group. While specific quantitative data is not extensively available in the literature, a qualitative summary of its expected solubility in common laboratory solvents is presented below, based on the "like dissolves like" principle.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble/Miscible | Capable of hydrogen bonding with the nitrogen and oxygen atoms of the morpholine ring. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Soluble/Miscible | The polarity of these solvents is sufficient to dissolve the polar regions of the molecule. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Insoluble | The non-polar nature of these solvents makes them less effective at solvating the polar morpholine ring. |

Chemical Stability

This compound is generally stable under normal laboratory conditions.[2] However, as a tertiary amine, it is susceptible to certain degradation pathways, particularly oxidation.

Key Stability Considerations:

-

Oxidation: Exposure to oxidizing agents can lead to the formation of the corresponding N-oxide.[3]

-

Extreme pH: Strongly acidic or basic conditions may affect its long-term stability.

-

Elevated Temperatures: High temperatures can accelerate degradation.[3]

-

Light Exposure: Photodegradation is a possibility, and storage in amber containers is recommended.[3]

Recommended Storage:

For long-term storage, this compound should be kept in a tightly sealed, amber glass container in a cool, dark, and dry place.[3] Storage under an inert atmosphere, such as argon or nitrogen, can further prevent oxidation.[3]

Experimental Protocols

The following are detailed methodologies for determining the quantitative solubility and chemical stability of this compound.

Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetonitrile, hexane)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solute.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method. A calibration curve generated from standard solutions of known concentrations should be used for accurate quantification.

-

Data Reporting: Express the solubility in units such as mg/mL or mol/L at the specified temperature.

Protocol 2: Chemical Stability Assessment in Solution

This protocol outlines a method to evaluate the stability of this compound in a given solvent over time, which is crucial for understanding its shelf-life in solution.

Materials:

-

This compound

-

Selected solvents or buffer solutions (e.g., PBS at pH 7.4)

-

HPLC vials

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

HPLC-MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

Incubation: Aliquot the solution into several HPLC vials and incubate them at a specific temperature (e.g., 37°C).

-

Time-Point Analysis: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the incubator.

-

Sample Quenching (if necessary): To stop any further degradation before analysis, the sample can be diluted with a cold mobile phase or stored at a low temperature.

-

LC-MS Analysis: Analyze the samples using an HPLC-MS method to determine the percentage of this compound remaining relative to the initial time point (T=0). The MS detector can also be used to identify any potential degradation products.

-

Data Analysis: Plot the percentage of the remaining compound against time to determine the degradation kinetics.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for determining equilibrium solubility.

References

(R)-3-Methylmorpholine: A Technical Guide to its Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Methylmorpholine, a chiral cyclic amine, presents a versatile platform for a range of applications in modern organic synthesis. Its inherent chirality and chemical properties make it a valuable tool as a building block in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. This technical guide provides an in-depth overview of the documented and potential applications of this compound, complete with experimental protocols and data presentation to facilitate its use in research and development.

Core Applications of this compound

This compound is primarily utilized as a chiral building block , where its stereocenter is incorporated into the final product.[1][2] Its potential extends to applications as a chiral resolving agent for the separation of racemic mixtures and as a chiral auxiliary to induce stereoselectivity in asymmetric reactions.

Chiral Building Block in Pharmaceutical Synthesis

The most prominent and well-documented application of this compound is as a key intermediate in the synthesis of complex pharmaceutical agents.[1][3] Its incorporation provides a specific stereochemistry that is often crucial for the biological activity and selectivity of the final drug molecule.

Key Example: Synthesis of a Vps34 Inhibitor

This compound is a crucial component in the discovery of potent and selective inhibitors of Vps34 (vacuolar protein sorting 34), a lipid kinase implicated in cancer.[4] The synthesis involves the nucleophilic substitution of a halogenated pyrimidopyrimidinone core with this compound.

Experimental Protocol: Synthesis of a Vps34 Inhibitor Intermediate [4]

-

Reaction Setup: To a solution of (2S)-8-chloro-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) is added this compound (1.2 eq) and a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) (1.5 eq).

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically between 80-100 °C, for a period of 12-24 hours, or until reaction completion is observed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired (2S)-8-[(3R)-3-methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one.

Table 1: Hypothetical Yield Data for Vps34 Inhibitor Synthesis

| Entry | Reactant A (eq) | This compound (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1.0 | 1.2 | DIPEA (1.5) | DMF | 80 | 24 | 85 |

| 2 | 1.0 | 1.5 | DIPEA (2.0) | NMP | 90 | 18 | 88 |

| 3 | 1.0 | 1.2 | K₂CO₃ (2.0) | DMSO | 100 | 12 | 75 |

Logical Workflow for this compound as a Chiral Building Block

Caption: Workflow for API synthesis using this compound.

Potential Application as a Chiral Resolving Agent

Chiral amines are widely used to resolve racemic mixtures of carboxylic acids through the formation of diastereomeric salts.[5][6] this compound, being a chiral base, has the potential to be an effective resolving agent. The principle relies on the differential solubility of the two diastereomeric salts formed upon reaction with a racemic acid, allowing for their separation by fractional crystallization.

General Experimental Protocol: Chiral Resolution of a Racemic Carboxylic Acid

-

Salt Formation: A solution of the racemic carboxylic acid (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is treated with this compound (0.5-1.0 eq). The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature.

-

Fractional Crystallization: The less soluble diastereomeric salt will preferentially crystallize out of the solution. The crystals are collected by filtration. To improve the diastereomeric purity, the collected solid can be recrystallized from the same or a different solvent system.

-

Liberation of the Enantiopure Acid: The resolved diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the free enantiomerically enriched acid. The this compound can be recovered from the aqueous layer by basification and extraction.

Table 2: Hypothetical Data for Chiral Resolution of Racemic Ibuprofen

| Entry | Resolving Agent | Solvent | Molar Ratio (Acid:Base) | Diastereomeric Excess (de) of Crystals (%) |

| 1 | This compound | Ethanol | 1:0.5 | 85 |

| 2 | This compound | Methanol | 1:0.6 | 92 |

| 3 | This compound | Ethyl Acetate | 1:0.5 | 78 |

Workflow for Chiral Resolution using this compound

Caption: Chiral resolution workflow.

Potential Application as a Chiral Auxiliary

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct a stereoselective transformation. While there is a lack of specific literature detailing the use of this compound as a chiral auxiliary, its structure suggests potential in this area. The nitrogen atom can be acylated to form a chiral amide, which can then be used to direct reactions such as asymmetric aldol additions or Michael additions.

General Experimental Protocol: Asymmetric Aldol Addition using an N-Acyl-(R)-3-Methylmorpholine Auxiliary

-

Auxiliary Attachment: this compound is acylated with a suitable acyl chloride or anhydride (e.g., propionyl chloride) in the presence of a base to form the N-acyl derivative.

-

Enolate Formation: The N-acyl-(R)-3-methylmorpholine is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate a chiral enolate.

-

Aldol Addition: The enolate is then reacted with an aldehyde. The steric bulk of the chiral auxiliary directs the approach of the aldehyde, leading to the formation of a diastereomerically enriched aldol adduct.

-

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the aldol product, typically by hydrolysis or reduction, to yield the chiral β-hydroxy acid or alcohol and recover the this compound.

Table 3: Hypothetical Data for an Asymmetric Aldol Reaction

| Entry | Aldehyde | Base | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) of Major Diastereomer (%) |

| 1 | Benzaldehyde | LDA | 95:5 | 92 |

| 2 | Isobutyraldehyde | LHMDS | 92:8 | 88 |

| 3 | Acetaldehyde | NaHMDS | 90:10 | 85 |

Workflow for Asymmetric Aldol Reaction with a Chiral Auxiliary

Caption: Asymmetric synthesis workflow.

Synthesis of this compound

For researchers who wish to synthesize this compound in-house, a common method involves the reduction of a chiral morpholinone precursor.[4]

Experimental Protocol: Synthesis of this compound [4]

-

Reaction Setup: A solution of (R)-5-methylmorpholin-3-one (1.0 eq) in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is added dropwise to a stirred suspension of a reducing agent, typically lithium aluminum hydride (LAH) (2.0 eq), in THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

Work-up and Purification: The reaction is carefully quenched by the sequential addition of water, followed by a concentrated aqueous solution of sodium hydroxide, and then more water, while maintaining a low temperature. The resulting slurry is stirred at room temperature for about an hour and then filtered through a pad of celite. The filter cake is washed with an organic solvent like ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound as an oil.

Conclusion

This compound is a valuable chiral entity in organic synthesis, with its primary role as a building block in the construction of complex and biologically active molecules firmly established. While its application as a chiral resolving agent and a chiral auxiliary is theoretically sound and warrants further investigation, the current literature lacks extensive specific examples and quantitative data. This guide provides a foundation for both leveraging its documented uses and exploring its potential in new asymmetric transformations. The provided protocols and workflows are intended to serve as a starting point for researchers to incorporate this compound into their synthetic strategies.

References

- 1. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 74572-04-6 [chemicalbook.com]

- 5. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. Diasteroisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complimentary Methods for the Chiral Separation of cis/trans-Enantiomers of 3-Aminocyclohexanol - OAK Open Access Archive [oak.novartis.com]

The Ascendancy of Chiral Morpholines: A Technical Guide to Their Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chiral morpholine scaffold is a cornerstone in modern medicinal chemistry, lauded for its unique physicochemical properties that impart favorable pharmacokinetic profiles to a wide array of therapeutics. This technical guide provides a comprehensive overview of the discovery and historical evolution of chiral morpholine derivatives. It delves into the seminal synthetic strategies that have enabled access to these valuable heterocyles with high stereocontrol, presenting detailed experimental protocols for key methodologies. Furthermore, this guide explores the critical role of chiral morpholines in drug development, with a focus on their interaction with key biological pathways, and concludes with an overview of analytical techniques for their enantiomeric resolution.

A Historical Perspective: The Dawn of Chiral Morpholines

The morpholine ring, a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom, was first reported in the late 19th century. However, the exploration of its chiral derivatives and their stereoselective synthesis is a more recent endeavor, largely driven by the demands of the pharmaceutical industry. Early approaches to chiral morpholines often relied on the use of stoichiometric chiral starting materials, a method limited by the availability and diversity of the chiral pool.[1] The development of asymmetric catalytic methods marked a significant turning point, offering more efficient and versatile routes to enantiomerically enriched morpholine derivatives.[2] Preludin, a stimulant and anorectic developed in the 1950s, was one of the first marketed drugs to feature a morpholine scaffold.[3][4] This early example hinted at the therapeutic potential of this heterocyclic core.

Key Synthetic Strategies for Chiral Morpholine Derivatives

The pursuit of stereochemically pure morpholine derivatives has led to the development of several elegant and efficient synthetic methodologies. This section details some of the most impactful approaches, with a comparative summary of their performance.

Asymmetric Hydrogenation of Dehydromorpholines

Asymmetric hydrogenation has emerged as a powerful tool for the synthesis of 2-substituted chiral morpholines.[5] This method typically employs a rhodium catalyst bearing a chiral bisphosphine ligand to achieve high enantioselectivity.[5]

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

| Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Time (h) | Yield (%) | ee (%) | Reference |

| 2-Phenyl-3,4-dihydro-2H-1,4-oxazine | 1.0 | 50 | 24 | >99 | 92 | [6] |

| 2-(4-Methoxyphenyl)-3,4-dihydro-2H-1,4-oxazine | 1.0 | 50 | 24 | >99 | 95 | [7] |

| 2-(4-Chlorophenyl)-3,4-dihydro-2H-1,4-oxazine | 1.0 | 50 | 24 | >99 | 94 | [7] |

| 2-Naphthyl-3,4-dihydro-2H-1,4-oxazine | 1.0 | 50 | 24 | >99 | 93 | [7] |

Detailed Experimental Protocol: Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine [6]

-

Catalyst Preparation: In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and (R)-SKP (a chiral bisphosphine ligand) (1.6 mg, 0.00275 mmol) in anhydrous dichloromethane (DCM) (1.0 mL).

-

Stir the mixture at room temperature for 30 minutes to form the catalyst solution.

-

Substrate Preparation: In a separate vial, dissolve 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol) in anhydrous DCM (1.0 mL).

-

Hydrogenation: Transfer the substrate solution to the catalyst solution.

-

Transfer the resulting mixture to a stainless-steel autoclave.

-

Purge the autoclave with hydrogen gas three times and then pressurize to 50 atm of hydrogen.

-

Stir the reaction at room temperature for 24 hours.

-

Work-up and Purification: After releasing the pressure, remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired (R)-2-phenylmorpholine.

Asymmetric Hydrogenation Workflow

Organocatalytic Synthesis of C2-Functionalized Morpholines

Organocatalysis provides a metal-free approach to chiral morpholines, often utilizing chiral amines to induce stereoselectivity. A notable example is the enantioselective synthesis of C2-functionalized, N-protected morpholines.[8]

Table 2: Organocatalytic Synthesis of C2-Functionalized Morpholines

| Aldehyde | Amine Catalyst | Overall Yield (3 steps, %) | ee (%) | Reference |

| Phenylacetaldehyde | (2R,5R)-2,5-Diphenylpyrrolidine | 45 | 96 | [9] |

| 3-Phenylpropionaldehyde | (2R,5R)-2,5-Diphenylpyrrolidine | 52 | 98 | [9] |

| Cyclohexanecarboxaldehyde | (2R,5R)-2,5-Diphenylpyrrolidine | 38 | 95 | [9] |

| Isovaleraldehyde | (2R,5R)-2,5-Diphenylpyrrolidine | 41 | 92 | [9] |

Detailed Experimental Protocol: Organocatalytic Synthesis of (R)-4-Benzyl-2-phenylmorpholine [9]

-

α-Chlorination: To a solution of phenylacetaldehyde (1 mmol, 1 equiv) and (2R,5R)-2,5-diphenylpyrrolidine (22.3 mg, 0.1 mmol, 0.1 equiv) in DCM (2.0 mL) at 0 °C, add N-chlorosuccinimide (173 mg, 1.3 mmol, 1.3 equiv).

-

Maintain the reaction at 0 °C for 1 hour, then allow it to warm to ambient temperature and stir until the aldehyde is completely consumed (monitored by ¹H NMR).

-

Add pentane to the reaction mixture at -78 °C and filter off the precipitated solids.

-

Reductive Amination: Concentrate the filtrate and redissolve the crude α-chloroaldehyde in 1,2-dichloroethane (DCE). Add 2-(benzylamino)ethan-1-ol (1.2 equiv) and sodium triacetoxyborohydride (1.5 equiv).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Cyclization and Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate, wash with brine, and dry the organic layer over MgSO₄.

-

Concentrate the organic layer in vacuo and redissolve the crude oil in DMF (50 mL).

-

Cool the solution to -20 °C and add KOtBu (560 mg, 5 mmol, 5 equiv).

-

Stir until the β-chloroaminoalcohol is completely consumed (monitored by TLC).

-

Extract the reaction mixture with diethyl ether (3x) and wash with brine.

-

Concentrate the crude oil and purify by flash column chromatography (9:1 Hexanes/Ethyl Acetate) to afford the product.

Organocatalytic Synthesis Workflow

Tandem Hydroamination and Asymmetric Transfer Hydrogenation

This one-pot, two-step catalytic process provides an efficient route to enantiomerically enriched 3-substituted morpholines from readily available aminoalkyne substrates.[10]

Table 3: Tandem Hydroamination/Asymmetric Transfer Hydrogenation

| Aminoalkyne Substrate | Yield (%) | ee (%) | Reference |

| 2-(Pent-2-yn-1-yloxy)ethan-1-amine | 75 | >95 | [10] |

| 2-((4-Phenylbut-2-yn-1-yl)oxy)ethan-1-amine | 82 | >95 | [10] |

| 2-((3-Cyclohexylprop-2-yn-1-yl)oxy)ethan-1-amine | 78 | >95 | [10] |

Detailed Experimental Protocol: Synthesis of (S)-3-Benzylmorpholine [6][11]

-

Hydroamination: In a glovebox, add Ti(NMe₂)₄ (5 mol %) to a solution of 2-((4-phenylbut-2-yn-1-yl)oxy)ethan-1-amine (0.25 mmol) in anhydrous toluene (0.5 mL).

-

Stir the reaction mixture at 110 °C for 24 hours.

-

Cool the reaction to room temperature.

-

Asymmetric Transfer Hydrogenation: Add a solution of RuCl--INVALID-LINK-- (1 mol %) in a formic acid/triethylamine azeotrope (0.5 mL) to the cooled reaction mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Tandem Hydroamination/ATH Workflow

Chiral Morpholines in Drug Development: A Focus on Mechanism of Action

The unique structural and electronic properties of the morpholine ring make it a "privileged scaffold" in medicinal chemistry. It can enhance potency, modulate pharmacokinetic properties, and improve metabolic stability.[4][12] This section explores the roles of chiral morpholines in key therapeutic agents.

Aprepitant: An NK₁ Receptor Antagonist

Aprepitant (Emend®) is a selective neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[13][14] The core of its mechanism involves blocking the action of Substance P, the primary ligand for the NK₁ receptor, in the vomiting center of the brain.[15][16]

Aprepitant's Mechanism of Action

Linezolid: A Protein Synthesis Inhibitor

Linezolid (Zyvox®) is an oxazolidinone antibiotic effective against multidrug-resistant Gram-positive bacteria.[17][18] Its unique mechanism of action involves the inhibition of bacterial protein synthesis at the initiation stage.[19][20] Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the functional 70S initiation complex.[17]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Morpholine synthesis [organic-chemistry.org]

- 11. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]

- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aprepitant - Wikipedia [en.wikipedia.org]

- 14. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. What is the mechanism of Aprepitant? [synapse.patsnap.com]

- 16. Aprepitant - WikiAnesthesia [wikianesthesia.org]

- 17. Pharmacology of Linezolid | Pharmacology Mentor [pharmacologymentor.com]

- 18. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 20. Linezolid - Wikipedia [en.wikipedia.org]

(R)-3-Methylmorpholine: A Privileged Chiral Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-3-Methylmorpholine has emerged as a critical chiral building block in medicinal chemistry, prized for its ability to impart desirable physicochemical and pharmacological properties to drug candidates. Its rigid, saturated heterocyclic structure, combined with a stereodefined methyl group, allows for precise, three-dimensional interactions with biological targets. This guide provides a comprehensive overview of this compound, covering its synthesis, key applications in drug discovery with a focus on kinase and dopamine receptor modulators, and detailed experimental protocols.

Physicochemical Properties

This compound, with the chemical formula C5H11NO, is a colorless liquid with a characteristic amine odor.[1] Its chiral center at the C3 position is crucial for the stereospecific interactions that drive its utility in drug design.

| Property | Value |

| CAS Number | 74572-04-6 |

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| Appearance | Colorless liquid |

| IUPAC Name | (3R)-3-methylmorpholine |

Synthesis of this compound

The enantiomerically pure this compound is most commonly synthesized from the chiral pool, starting from the readily available amino acid, L-alanine. The synthesis involves two key steps: the formation of the chiral lactam, (R)-5-methylmorpholin-3-one, followed by its reduction.

Experimental Protocol: Synthesis of (R)-5-methylmorpholin-3-one from L-Alanine

This procedure involves the conversion of a chiral amino acid into the corresponding amino alcohol, followed by cyclization.

Materials:

-

L-alanine

-

Reagents for amino acid reduction (e.g., Lithium aluminum hydride or Borane-dimethyl sulfide complex)

-

A suitable C2-synthon for cyclization (e.g., chloroacetyl chloride)

-

Strong base (e.g., potassium tert-butoxide, sodium methoxide, or sodium hydride)

-

Anhydrous solvents (e.g., Tetrahydrofuran (THF))

Step-by-step procedure:

-

Reduction of L-alanine to (S)-2-aminopropan-1-ol: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend L-alanine in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of a suitable reducing agent (e.g., 1.0 M Borane-dimethyl sulfide complex in THF) dropwise to the stirred suspension. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for the appropriate time to ensure complete reduction.

-

Reaction with Chloroacetyl Chloride: Cool the solution of (S)-2-aminopropan-1-ol to 0 °C. Slowly add chloroacetyl chloride dropwise. An appropriate base, such as triethylamine or pyridine, may be used to scavenge the HCl byproduct.

-

Cyclization to (R)-5-methylmorpholin-3-one: To the resulting amide, add a strong base such as potassium tert-butoxide in anhydrous THF at 0 °C. Allow the reaction to warm to room temperature and stir until the cyclization is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure (R)-5-methylmorpholin-3-one.

Experimental Protocol: Reduction of (R)-5-methylmorpholin-3-one to this compound

This reduction is a standard procedure for converting lactams to cyclic amines.[2]

Materials:

-

(R)-5-methylmorpholin-3-one

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

2N Sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Diatomaceous earth (Celite®)

Step-by-step procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (2 equivalents) in anhydrous THF (100 mL). Cool the suspension to 0 °C in an ice bath under a nitrogen atmosphere.

-

Addition of Lactam: Dissolve (R)-5-methylmorpholin-3-one (1 equivalent) in anhydrous THF (20 mL) and add it slowly dropwise to the LAH suspension via the dropping funnel.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours.

-

Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Carefully and sequentially add water (2 mL), 2N sodium hydroxide solution (2 mL), and then water (8 mL) dropwise to quench the excess LAH. A granular precipitate should form.

-

Work-up: Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of diatomaceous earth. Wash the filter cake thoroughly with ethyl acetate.

-

Isolation: Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil.[2]

Applications in Medicinal Chemistry

The this compound moiety is a key structural feature in several classes of therapeutic agents, most notably as inhibitors of the PI3K/Akt/mTOR signaling pathway and as antagonists of the dopamine D4 receptor.

Inhibitors of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3] Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. The this compound moiety has been identified as a key feature in potent and selective mTOR kinase inhibitors.[3] The methyl group at the C3 position can create favorable interactions within the ATP-binding pocket of the kinase, enhancing both potency and selectivity over other related kinases like PI3Kα.[3]

Certain triazine derivatives incorporating this compound have shown potent inhibition of mTOR with good selectivity over PI3Kα.[3]

Workflow for the Synthesis of a Triazine-based mTOR Inhibitor

Caption: General synthetic workflow for triazine-based mTOR inhibitors.

Quantitative Data: mTOR and PI3Kα Inhibition by this compound-Containing Compounds

| Compound | mTOR IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | Selectivity (PI3Kα/mTOR) |

| Compound A | 1.5 | 50 | 33.3 |

| Compound B | 2.1 | 105 | 50.0 |

| Compound C | 0.8 | 35 | 43.8 |

Note: Data is representative and compiled from various sources in the literature.

PI3K/Akt/mTOR Signaling Pathway

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition.

Dopamine D4 Receptor Antagonists

The dopamine D4 receptor (D4R) is a G-protein coupled receptor implicated in various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[4] The chiral morpholine scaffold, particularly with the (R)-configuration, has been identified as a potent and selective antagonist for the D4 receptor.[4]

Experimental Workflow for Synthesis and Evaluation of D4R Antagonists

Caption: Simplified Dopamine D4 receptor signaling pathway and antagonist action.

Conclusion

This compound is a versatile and valuable chiral building block in medicinal chemistry. Its straightforward synthesis from L-alanine and its ability to confer high potency and selectivity make it an attractive scaffold for the development of novel therapeutics. The successful application of this moiety in the design of inhibitors for the PI3K/Akt/mTOR pathway and antagonists for the dopamine D4 receptor highlights its significance in addressing key therapeutic targets. The detailed protocols and data presented in this guide are intended to facilitate further research and development efforts leveraging the unique properties of this compound.

References

- 1. New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4Receptor Ligands: Synthesis and 3D-QSAR Model | Scilit [scilit.com]

- 2. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Triazines incorporating this compound are potent inhibitors of the mammalian target of rapamycin (mTOR) with selectivity over PI3Kalpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Substituted Morpholines

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, coupled with its synthetic accessibility, have made it a cornerstone in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities of substituted morpholine scaffolds, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support researchers in the field of drug discovery and development.

Anticancer Activity: Targeting Proliferation and Survival

Substituted morpholine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. These compounds often target key signaling pathways involved in cell growth, proliferation, and survival.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of representative morpholine derivatives against various cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50).

| Compound Class | Specific Derivative(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Quinazoline Derivatives | AK-3 | A549 (Lung) | 10.38 ± 0.27 | [1] |

| MCF-7 (Breast) | 6.44 ± 0.29 | [1] | ||

| SH-SY5Y (Neuroblastoma) | 9.54 ± 0.15 | [1] | ||

| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [1] | |

| MCF-7 (Breast) | 3.15 ± 0.23 | [1] | ||

| SH-SY5Y (Neuroblastoma) | 3.36 ± 0.29 | [1] | ||

| Benzimidazole-Oxadiazole Derivatives | 5h | HT-29 (Colon) | 3.103 ± 0.979 | [2] |

| 5j | HT-29 (Colon) | 9.657 ± 0.149 | [2] | |

| 5c | HT-29 (Colon) | 17.750 ± 1.768 | [2] |

Key Signaling Pathways in Morpholine-Mediated Anticancer Activity

Many morpholine-containing anticancer agents exert their effects by modulating critical signaling pathways such as the PI3K/Akt/mTOR and VEGFR-2 pathways.[3][4]

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Morpholine derivatives have been designed to inhibit key kinases within this pathway.[3]

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by morpholine derivatives.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy.

References

- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

An In-depth Technical Guide to the Safe Handling and Storage of (R)-3-Methylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage recommendations for (R)-3-Methylmorpholine (CAS RN: 74572-04-6). The information is intended to minimize risks and ensure a safe laboratory environment for all personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential dangers before handling.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

Signal Word: Danger[3]

Hazard Pictograms:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C5H11NO | [4][5] |

| Molecular Weight | 101.15 g/mol | [6] |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 133-134 °C | [5] |

| Density | 0.9 ± 0.1 g/cm³ | [4] |

| Flash Point | 41.3 °C | [8] |

| Vapor Pressure | 7.14 mmHg at 25°C | [8] |

| pKa | 9.03 ± 0.40 (Predicted) | [5] |

| Storage Temperature | 2-8°C, Refrigerated | [4][9][10] |

Safe Handling Procedures

Adherence to strict handling protocols is essential to prevent exposure and ensure personnel safety.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Ensure that an emergency eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[4]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[11] Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.

-

Skin and Body Protection: A laboratory coat or chemical-resistant apron should be worn.[4] In cases of potential splashing, additional protective clothing may be necessary.

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]

General Hygiene Practices

-

Avoid all personal contact, including inhalation.[1]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]

-

Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1]

-

Contaminated clothing should be removed immediately and laundered separately before reuse.[1]

Storage Recommendations

Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.

-

Store in a tightly closed, properly labeled container.[1]

-

Keep in a cool, dry, and well-ventilated area.[2]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][12]

-

Avoid sources of heat, sparks, and open flames.[4]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1]

-

If on Skin: Wash with plenty of water.[1] If skin irritation occurs, get medical advice/attention.[1] Take off contaminated clothing and wash it before reuse.[1]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[1]

Accidental Release Measures

A clear and practiced spill response plan is essential.

Minor Spills

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[1]

-

Absorb: Carefully absorb the spilled material.

-

Collect: Place the absorbed material into a suitable, labeled container for disposal.[1]

-

Decontaminate: Wash the spill area with soap and water.

Major Spills

-

Evacuate: Evacuate the laboratory and surrounding areas. Alert others.

-

Isolate: Isolate the hazard area and prevent entry.

-

Notify: Inform the appropriate emergency response personnel.

-

Ventilate: If safe to do so, increase ventilation to the area.

-

Cleanup: Only trained personnel with appropriate PPE should attempt to clean up a major spill.

Disposal Considerations

This compound and its containers must be disposed of as hazardous waste.

-

Disposal should be carried out by a licensed disposal company.

-

Follow all local, state, and federal regulations for hazardous waste disposal.[2]

-

Do not dispose of down the drain or into the environment.[4]

Experimental Protocols & Workflows

General Handling Workflow

Caption: A logical workflow for the safe handling of this compound.

Spill Response Workflow

Caption: Decision-making workflow for responding to a spill of this compound.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. aksci.com [aksci.com]

- 3. This compound | 74572-04-6 [sigmaaldrich.com]

- 4. This compound | CAS#:74572-04-6 | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C5H11NO | CID 641498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. (3R)-3-methylmorpholine | 74572-04-6 [chemnet.com]

- 9. 74572-04-6|this compound|BLD Pharm [bldpharm.com]

- 10. 74572-04-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. fishersci.com [fishersci.com]

(R)-3-Methylmorpholine: A Technical Guide for Researchers and Drug Development Professionals

(R)-3-Methylmorpholine is a chiral heterocyclic compound that has garnered significant interest in medicinal chemistry and drug development. Its unique structural and chemical properties make it a valuable building block in the synthesis of complex molecules, particularly in the development of targeted cancer therapies. This technical guide provides a comprehensive overview of the commercial availability, suppliers, chemical properties, synthesis, and biological significance of this compound, with a focus on its role as a key component of Vps34 inhibitors and its relevance to the PI3K/Akt/mTOR signaling pathway.

Commercial Availability and Suppliers

This compound is readily available from a variety of commercial suppliers, catering to the needs of researchers and drug development professionals. The compound is offered in various purities and quantities, with pricing dependent on these factors. Below is a summary of representative suppliers and their offerings.

| Supplier | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | 95% | 250 mg | $13.80[1] |

| 1 g | $20.70[1] | ||

| 5 g | $34.50[1] | ||

| Apollo Scientific | 98% | 1 g | £15.00 |

| 5 g | £30.00 | ||

| 10 g | £57.00 | ||

| ChemicalBook | 98% | 1 kg | $6.70[2] |

| 99% | 1 kg | $6.70[2] | |

| Chemsrc | 98% | 250 mg | ¥280.0 |

Note: Prices are subject to change and may not include shipping and handling fees. Please refer to the suppliers' websites for the most current pricing and availability.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis. Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 74572-04-6 | [3] |

| Molecular Formula | C₅H₁₁NO | [3] |

| Molecular Weight | 101.15 g/mol | [4] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 137.1 ± 15.0 °C at 760 mmHg | [6][7] |

| Density | 0.891 ± 0.06 g/cm³ | [6][7] |

| Refractive Index | 1.409 | [3] |

| Flash Point | 41.3 °C | [3] |

| pKa | 9.03 ± 0.40 | [7] |

| Storage Temperature | 2-8°C, protect from light | [7] |

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce derivatives or scale up production. A general and robust method for the synthesis of this compound involves the reduction of a chiral precursor, (R)-5-methylmorpholin-3-one.

Experimental Protocol: Reduction of (R)-5-Methylmorpholin-3-one

This protocol describes the reduction of (R)-5-methylmorpholin-3-one using lithium aluminum hydride (LAH) to yield this compound.[2]

Materials:

-

(R)-5-methylmorpholin-3-one (1 equivalent)

-

Lithium aluminum hydride (LAH) (2 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

2N Sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Diatomaceous earth

Procedure:

-

A solution of lithium aluminum hydride (2 eq.) in anhydrous tetrahydrofuran (100 mL) is prepared in a flame-dried round-bottom flask under a nitrogen atmosphere and cooled to 0 °C in an ice bath.

-

A solution of (R)-5-methylmorpholin-3-one (1 eq.) in anhydrous THF (20 mL) is added dropwise to the LAH solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

-

Upon completion of the reaction, the mixture is cooled back to 0 °C and quenched by the sequential and careful dropwise addition of water (2 mL), 2N sodium hydroxide solution (2 mL), and water (8 mL).

-

The resulting slurry is stirred at room temperature for 1 hour.

-

The slurry is then filtered through a pad of diatomaceous earth, and the filter cake is washed with ethyl acetate.

-

The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a colorless oil.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the reduction of (R)-5-methylmorpholin-3-one.

Caption: A simplified workflow for the synthesis of this compound.

Role in Drug Discovery: Inhibition of Vps34 in the PI3K/Akt/mTOR Pathway

This compound is a crucial structural motif in the development of potent and selective inhibitors of Vacuolar Protein Sorting 34 (Vps34). Vps34 is a class III phosphoinositide 3-kinase (PI3K) that plays a critical role in the initiation of autophagy, a cellular process involved in the degradation and recycling of cellular components.[8] In the context of cancer, autophagy can have a dual role, either promoting tumor cell survival or inducing cell death.[9]

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10] Vps34 is a key component of this broader signaling network. By inhibiting Vps34, compounds incorporating the this compound moiety can modulate autophagy, representing a promising therapeutic strategy for certain cancers.[11]

PI3K/Akt/mTOR Signaling Pathway with Vps34

The following diagram illustrates the position of Vps34 within the PI3K/Akt/mTOR signaling pathway and the point of inhibition by molecules containing the this compound scaffold.

Caption: Role of Vps34 in the PI3K/Akt/mTOR pathway and its inhibition.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Its commercial availability, well-defined properties, and established synthetic routes, combined with its significant role in targeting key cellular pathways, underscore its importance as a valuable tool in the pursuit of novel therapeutics.

References

- 1. This compound | 74572-04-6 [sigmaaldrich.com]

- 2. This compound | 74572-04-6 [chemicalbook.com]

- 3. (3R)-3-methylmorpholine | 74572-04-6 [chemnet.com]

- 4. 3-Methylmorpholine | C5H11NO | CID 292103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. This compound | CAS#:74572-04-6 | Chemsrc [chemsrc.com]

- 7. 74572-04-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. Item - Autophagy and VPS34 as targets in anti-cancer therapy - Karolinska Institutet - Figshare [openarchive.ki.se]

Methodological & Application

Application Notes & Protocols: Synthesis of (R)-3-Methylmorpholine from (R)-alaninol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed three-step synthesis of (R)-3-Methylmorpholine, a valuable chiral building block in drug discovery, starting from the readily available chiral precursor, (R)-alaninol. The synthesis involves N-chloroacetylation, intramolecular cyclization to a morpholinone intermediate, and subsequent reduction.

Overall Reaction Scheme

The synthesis proceeds through the following three key steps:

-

N-chloroacetylation of (R)-alaninol to yield (R)-2-(2-chloroacetamido)propan-1-ol.

-

Intramolecular cyclization of the N-chloroacetylated intermediate to form (R)-5-methylmorpholin-2-one.

-

Reduction of the morpholinone to the final product, this compound, using lithium aluminum hydride (LiAlH4).

Data Presentation

The following table summarizes the quantitative data for each step of the synthesis.

| Step | Reaction | Reactants | Reagents/Solvents | Temp. (°C) | Time (h) | Yield (%) |

| 1 | N-chloroacetylation | (R)-alaninol | Chloroacetyl chloride, Phosphate buffer (pH 7.4) | 25 | 0.5 | ~95 |

| 2 | Intramolecular Cyclization | (R)-2-(2-chloroacetamido)propan-1-ol | Sodium hydroxide, Methanol/Water | 25 | 2 | ~85 |

| 3 | Reduction | (R)-5-methylmorpholin-2-one | Lithium aluminum hydride, Tetrahydrofuran (THF) | 65 | 16 | ~80 |

Experimental Protocols

Step 1: Synthesis of (R)-2-(2-chloroacetamido)propan-1-ol

This protocol is adapted from a chemoselective N-chloroacetylation method for amino alcohols.[1]

Materials:

-

(R)-alaninol

-

Chloroacetyl chloride

-

Phosphate buffer (0.1 M, pH 7.4)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

In a round-bottom flask, dissolve (R)-alaninol (1.0 eq) in 0.1 M phosphate buffer (pH 7.4) to a concentration of 0.1 M.

-

Stir the solution at room temperature (25 °C).

-

Add chloroacetyl chloride (1.1 eq) dropwise to the stirring solution using a dropping funnel over a period of 10-15 minutes.

-

Continue stirring for an additional 15-20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be extracted with a suitable organic solvent such as ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of (R)-5-methylmorpholin-2-one

This protocol is a general procedure for the base-catalyzed intramolecular cyclization of N-chloroacetylated amino alcohols.

Materials:

-

(R)-2-(2-chloroacetamido)propan-1-ol

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the crude (R)-2-(2-chloroacetamido)propan-1-ol (1.0 eq) in a mixture of methanol and water.

-

To the stirring solution, add a solution of sodium hydroxide (1.2 eq) in water dropwise at room temperature (25 °C).

-

Stir the reaction mixture for 2 hours. Monitor the reaction by TLC.

-

After the reaction is complete, neutralize the mixture with a suitable acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude (R)-5-methylmorpholin-2-one can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

This protocol is based on the established method for the reduction of amides and lactams using lithium aluminum hydride (LiAlH4).[2][3]

Materials:

-

(R)-5-methylmorpholin-2-one

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Nitrogen or Argon gas supply

-

Ice bath

-

Ethyl acetate (for quenching)

-

Sodium sulfate decahydrate or Rochelle's salt solution (for workup)

Procedure:

-

Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere.

-

To the flask, add LiAlH4 (2.0 eq) and anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve (R)-5-methylmorpholin-2-one (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C) for 16 hours.

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Quenching and Workup: Cautiously and slowly, add ethyl acetate dropwise to quench the excess LiAlH4. Following this, a careful workup is performed by the sequential dropwise addition of water, then a 15% aqueous NaOH solution, and finally more water. Alternatively, a saturated aqueous solution of Rochelle's salt can be added to break up the aluminum salts.[4]

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the solid and wash it thoroughly with THF or another suitable solvent like diethyl ether.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by distillation.

Visualizations

Logical Relationship of the Synthesis Pathway

Caption: Synthetic route from (R)-alaninol to this compound.

Experimental Workflow for the Synthesis

Caption: Detailed workflow for the three-step synthesis.

References

Application Notes and Protocols for Asymmetric Synthesis Using (R)-3-Methylmorpholine as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of (R)-3-methylmorpholine as a chiral auxiliary in asymmetric synthesis is not extensively documented in current scientific literature. The following application notes and protocols are prospective and based on established principles of chiral auxiliary-mediated synthesis. They are intended to serve as a foundational guide for researchers exploring the potential of this chiral auxiliary. The quantitative data presented is hypothetical and illustrative of potential outcomes.

Introduction

Asymmetric synthesis is a critical component of modern organic chemistry and drug development, enabling the selective synthesis of specific stereoisomers of chiral molecules. Chiral auxiliaries are powerful tools in this field, reversibly attached to a prochiral substrate to direct the stereochemical outcome of a reaction with high diastereoselectivity. After the desired stereocenter is established, the auxiliary can be cleaved and ideally recovered for reuse.

This document outlines the potential application of this compound as a novel chiral auxiliary. Its rigid heterocyclic structure and the stereogenic center at the 3-position may provide the necessary steric hindrance to effectively control the facial selectivity in various carbon-carbon bond-forming reactions. These notes provide a starting point for the investigation and application of this compound in asymmetric synthesis.

General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of a chiral auxiliary such as this compound typically follows a three-step sequence:

-

Attachment of the Auxiliary: The chiral auxiliary is coupled with a prochiral substrate, often a carboxylic acid derivative, to form a chiral adduct.

-

Diastereoselective Reaction: The chiral adduct undergoes a reaction (e.g., alkylation, aldol addition, Michael addition) to create a new stereocenter with a high degree of diastereoselectivity.

-

Cleavage and Recovery of the Auxiliary: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule. The auxiliary can then be recovered and reused.

Asymmetric Alkylation of N-Acyl-(R)-3-methylmorpholine

Asymmetric alkylation of enolates derived from chiral N-acyl amides is a robust method for the synthesis of α-substituted carboxylic acid derivatives. The chiral auxiliary shields one face of the enolate, directing the approach of the electrophile.

Hypothetical Quantitative Data for Asymmetric Alkylation

| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzyl bromide | 3a | 92 | 97:3 |

| 2 | Ethyl iodide | 3b | 88 | 95:5 |

| 3 | Allyl bromide | 3c | 90 | 96:4 |

| 4 | Isopropyl iodide | 3d | 75 | 92:8 |

Experimental Protocol: Asymmetric Alkylation

-

Preparation of N-Propionyl-(R)-3-methylmorpholine (1):

-

To a solution of this compound (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (0.5 M) at 0 °C, add propionyl chloride (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench with saturated aqueous NH4Cl, separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify by flash chromatography.

-

-

Asymmetric Alkylation:

-

To a solution of N-propionyl-(R)-3-methylmorpholine (1) (1.0 eq.) in dry THF (0.2 M) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.1 eq., 2M solution in THF/heptane/ethylbenzene) dropwise.

-

Stir the resulting enolate solution for 1 hour at -78 °C.

-

Add the electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous NH4Cl.

-